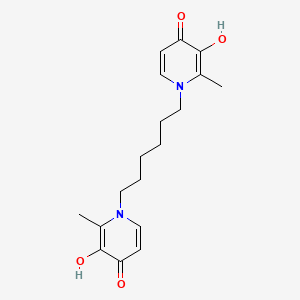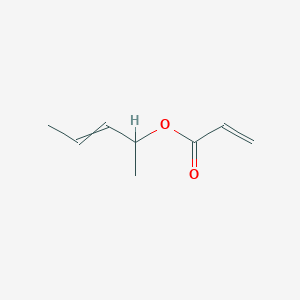![molecular formula C11H22O2Si B14285120 Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane CAS No. 135261-51-7](/img/structure/B14285120.png)
Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane is a specialized organosilicon compound. It is known for its unique structure, which includes a bicyclic oxirane ring. This compound is often used as a coupling agent and adhesion promoter in various industrial applications due to its ability to modify surfaces and improve the dispersion of nanoparticles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane typically involves the reaction of a suitable silane precursor with an epoxide-containing compound. One common method is the reaction of dimethoxymethylsilane with 7-oxabicyclo[4.1.0]hept-3-yl ethyl halide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane exerts its effects involves the interaction of its functional groups with the surface of substrates. The methoxy groups can hydrolyze to form silanols, which then condense with hydroxyl groups on the substrate surface, forming strong covalent bonds. This process enhances the adhesion and compatibility of the compound with various materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar in structure but contains three methoxy groups instead of two.
Dimethoxy(methyl)[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Contains a methyl group in place of one of the methoxy groups.
7-Oxabicyclo[4.1.0]heptane derivatives: Various derivatives with different functional groups attached to the bicyclic ring.
Uniqueness
Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly effective as a coupling agent and adhesion promoter in various applications .
Propriétés
Numéro CAS |
135261-51-7 |
|---|---|
Formule moléculaire |
C11H22O2Si |
Poids moléculaire |
214.38 g/mol |
Nom IUPAC |
methoxy-dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane |
InChI |
InChI=1S/C11H22O2Si/c1-12-14(2,3)7-6-9-4-5-10-11(8-9)13-10/h9-11H,4-8H2,1-3H3 |
Clé InChI |
YKSZBBZEHPPESP-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(C)CCC1CCC2C(C1)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


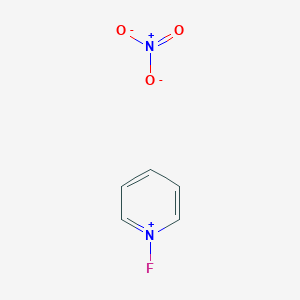
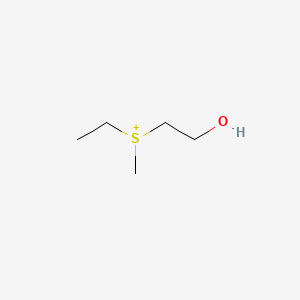
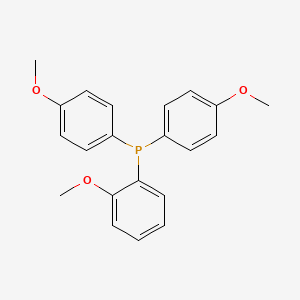
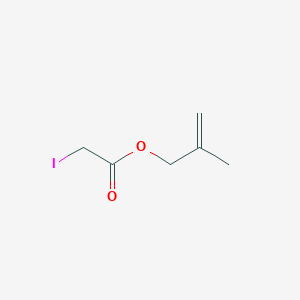
![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)
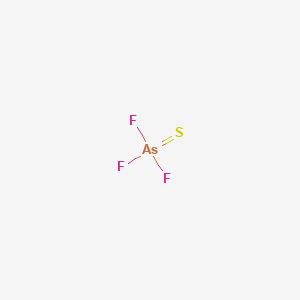
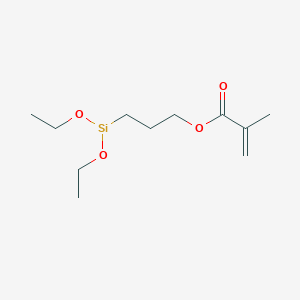
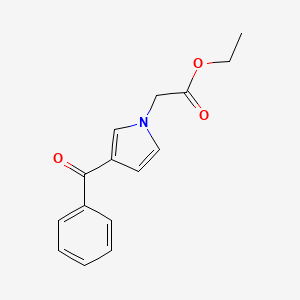
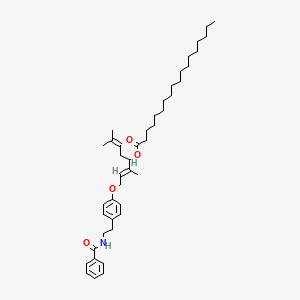
![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
